6-(4-(3-chlorophenyl)piperazin-1-yl)-3-ethylpyrimidine-2,4(1H,3H)-dione
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Overview
Description
The compound “6-(4-(3-chlorophenyl)piperazin-1-yl)-3-ethylpyrimidine-2,4(1H,3H)-dione” is a complex organic molecule that contains a piperazine ring and a pyrimidine ring. Piperazine is a heterocyclic amine consisting of a six-membered ring containing two nitrogen atoms at opposite positions in the ring. Pyrimidine is an aromatic heterocyclic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .
Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, would have a piperazine ring attached to a pyrimidine ring via a nitrogen atom. The pyrimidine ring would be substituted with an ethyl group and a carbonyl group at positions 3 and 2 respectively .Scientific Research Applications
Anticonvulsant Properties
Several studies have explored the anticonvulsant properties of compounds related to 6-(4-(3-chlorophenyl)piperazin-1-yl)-3-ethylpyrimidine-2,4(1H,3H)-dione. For instance, Rybka et al. (2017) reported the synthesis of pyrrolidine-2,5-dione derivatives showing promise as anticonvulsant agents. These compounds exhibited protective indices superior to well-known antiepileptic drugs (Rybka et al., 2017). Similarly, Góra et al. (2021) synthesized derivatives that showed significant anticonvulsant and analgesic activities, indicating potential for neuropathic pain management (Góra et al., 2021).
Chemical Synthesis and Properties
Shin et al. (1983) discussed the synthesis of spiro[oxolane-2,2′-piperazine]-3′,6′-dione derivatives. These compounds are important for understanding the chemical properties and potential applications of similar compounds (Shin et al., 1983). Additionally, Abu‐Hashem and Youssef (2011) explored the synthesis of pyrimidine derivatives and their anti-inflammatory and analgesic activities, highlighting the therapeutic potential of these compounds (Abu‐Hashem & Youssef, 2011).
Pharmacological Evaluation
Watanabe et al. (1992) evaluated the antagonist activity of triazol-3(2H)-one and triazine-2,4(3H)-dione derivatives on 5-HT2 receptors, illustrating their potential in the development of new pharmacological agents (Watanabe et al., 1992). Ghaib et al. (2002) synthesized octahydropyrimido[3,4-a]-s-triazines with potential antifungal activity, expanding the scope of applications for these compounds (Ghaib et al., 2002).
Mechanism of Action
Target of action
The compound contains a piperazine moiety, which is a feature found in many pharmaceuticals and illicit drugs . Piperazine derivatives often interact with the central nervous system, and some are known to target serotonin and dopamine receptors .
Pharmacokinetics
They are typically metabolized in the liver and excreted in the urine .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
6-[4-(3-chlorophenyl)piperazin-1-yl]-3-ethyl-1H-pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN4O2/c1-2-21-15(22)11-14(18-16(21)23)20-8-6-19(7-9-20)13-5-3-4-12(17)10-13/h3-5,10-11H,2,6-9H2,1H3,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPCJNOBFTQWKDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C=C(NC1=O)N2CCN(CC2)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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